molecular formula C8H11NO B15430565 3-(Cyclopent-1-en-1-yl)azetidin-2-one CAS No. 89368-04-7

3-(Cyclopent-1-en-1-yl)azetidin-2-one

Cat. No.: B15430565
CAS No.: 89368-04-7
M. Wt: 137.18 g/mol
InChI Key: QFNQFTRABBTKPU-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-en-1-yl)azetidin-2-one is a synthetically versatile β-lactam (azetidin-2-one) compound offered as a key chemical intermediate for medicinal chemistry and drug discovery research. The structure features a cyclopentene ring fused with the azetidinone core, making it a valuable scaffold for developing novel therapeutic agents. Azetidin-2-ones are a therapeutically significant class of compounds, well-documented for their diverse biological activities. The β-lactam ring serves as a critical pharmacophore in potent microtubule-targeting agents . Recent studies highlight azetidin-2-one analogues designed as colchicine-binding site inhibitors (CBSIs) , which demonstrate potent antiproliferative activity against human cancer cell lines, including breast cancers such as MCF-7 and triple-negative MDA-MB-231 . These compounds inhibit tubulin polymerization, disrupt microtubule formation, and lead to cell cycle arrest and apoptosis . Beyond oncology, the azetidin-2-one core is a privileged structure in antimicrobial research. Substituted phenyl azetidine-2-one derivatives have been synthesized and evaluated for their potential as antimicrobial and antiviral agents , showing promising activity against a range of pathogenic bacterial and fungal strains . This product is provided For Research Use Only and is intended for use as a building block in the synthesis of more complex molecules for biological screening and preclinical development. It is not for diagnostic or therapeutic use.

Properties

CAS No.

89368-04-7

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(cyclopenten-1-yl)azetidin-2-one

InChI

InChI=1S/C8H11NO/c10-8-7(5-9-8)6-3-1-2-4-6/h3,7H,1-2,4-5H2,(H,9,10)

InChI Key

QFNQFTRABBTKPU-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2CNC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Cyclopent-1-en-1-yl)azetidin-2-one with other azetidin-2-one derivatives, focusing on substituent effects, synthetic strategies, and functional properties.

Substituent Effects and Reactivity
Compound Name Substituent Key Reactivity Features Reference
3-Chloro-azetidin-2-one Chloro at position 3 High electrophilicity at the β-lactam carbonyl; participates in nucleophilic substitution reactions (e.g., with amines or alcohols) .
1-(Isoquinolin-3-yl)azetidin-2-one Isoquinoline at position 1 Fluorescent properties observed due to extended π-conjugation; β-lactam ring-opening under mild conditions .
1-(3-(4-Nitrophenyl)propanoyl)azetidin-2-one Nitrophenyl-propanoyl at position 1 Enhanced electrophilicity for cross-coupling reactions; used in drug design for structural diversification .
This compound Cyclopentene at position 3 Expected increased steric hindrance and potential for Diels-Alder reactions due to conjugated diene system. Hypothesized stability in ring-opening reactions compared to electron-withdrawing substituents.

Key Insights :

  • The conjugated cyclopentene system may enable cycloaddition reactions, a feature absent in saturated or non-conjugated analogs.

Key Insights :

  • The synthesis of cyclopentene-substituted derivatives may require tailored conditions to avoid premature ring-opening or side reactions, unlike chloro-substituted analogs .

Key Insights :

  • The cyclopentene group’s diene character could enable click chemistry applications, distinguishing it from non-conjugated derivatives .

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